molecular formula C12H24 B14311109 2,2,7,7-Tetramethyloct-3-ene CAS No. 112916-33-3

2,2,7,7-Tetramethyloct-3-ene

Cat. No.: B14311109
CAS No.: 112916-33-3
M. Wt: 168.32 g/mol
InChI Key: ZEUADTWTZLOMAS-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyloct-3-ene is an organic compound with the molecular formula C12H24. It is a branched alkene characterized by the presence of two methyl groups attached to the second and seventh carbon atoms of an octene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,7,7-Tetramethyloct-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,2,7,7-tetramethyl-3-octanol with a suitable alkyl halide under basic conditions. Another method includes the dehydrohalogenation of 2,2,7,7-tetramethyl-3-octyl halide using a strong base such as potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyloct-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 2,2,7,7-tetramethyl-3-octyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.

Major Products:

    Oxidation: 2,2,7,7-Tetramethyl-3-octanol, 2,2,7,7-Tetramethyl-3-octanone.

    Reduction: 2,2,7,7-Tetramethyloctane.

    Substitution: 2,2,7,7-Tetramethyl-3-octyl chloride or bromide.

Scientific Research Applications

2,2,7,7-Tetramethyloct-3-ene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Research explores its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,2,7,7-Tetramethyloct-3-ene exerts its effects involves interactions with various molecular targets. In oxidation reactions, the double bond of the alkene is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

    2,2,7,7-Tetramethyl-3,5-octadiene: A related compound with two double bonds, exhibiting different reactivity and applications.

    2,2,7,7-Tetramethyl-3-octanol: The corresponding alcohol, used in different chemical transformations.

    2,2,7,7-Tetramethyl-3-octanone: The corresponding ketone, with distinct chemical properties.

Uniqueness: 2,2,7,7-Tetramethyloct-3-ene is unique due to its specific structural arrangement, which imparts distinct reactivity patterns compared to its analogs. Its branched structure and the presence of a single double bond make it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.

Properties

CAS No.

112916-33-3

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,2,7,7-tetramethyloct-3-ene

InChI

InChI=1S/C12H24/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,8,10H2,1-6H3

InChI Key

ZEUADTWTZLOMAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC=CC(C)(C)C

Origin of Product

United States

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